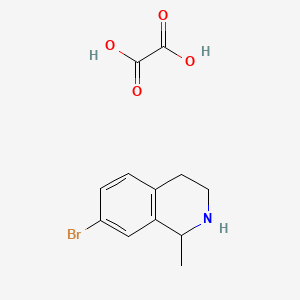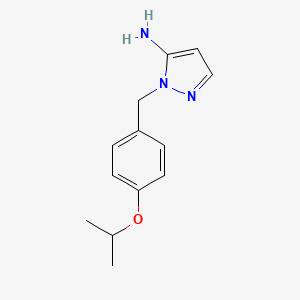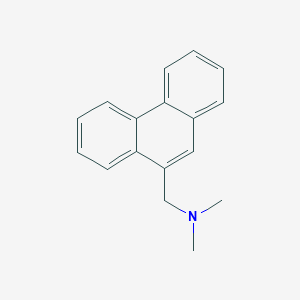![molecular formula C17H16N2O2 B13940214 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenylpentanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the use of a palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . This method allows for subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
科学的研究の応用
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous oleamide and anandamide
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one involves the inhibition of FAAH . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid. By inhibiting FAAH, the compound prevents the degradation of anandamide and oleamide, leading to increased levels of these bioactive lipids. This inhibition occurs through the binding of the compound to the active site of FAAH, blocking its enzymatic activity .
類似化合物との比較
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: This compound is structurally similar but has a hexane chain instead of a pentane chain.
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound features a pyrrolidine ring instead of a phenylpentanone moiety.
Uniqueness
1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is unique due to its specific combination of an oxazole ring fused to a pyridine ring and connected to a phenylpentanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2 |
InChIキー |
JUEXPZSBWJEDSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


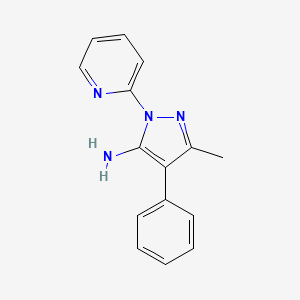
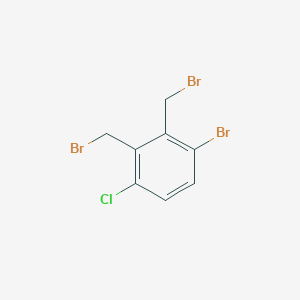

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
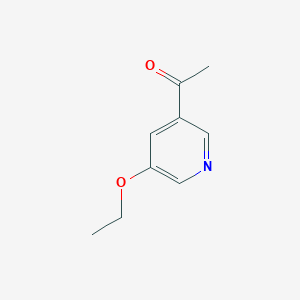
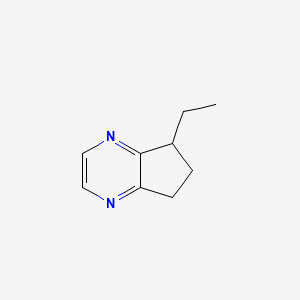
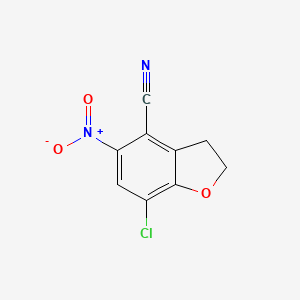
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

